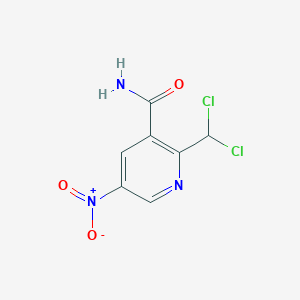
2-(Dichloromethyl)-5-nitropyridine-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Dichloromethyl)-5-nitropyridine-3-carboxamide is an organic compound that belongs to the class of nitropyridines This compound is characterized by the presence of a dichloromethyl group, a nitro group, and a carboxamide group attached to a pyridine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Dichloromethyl)-5-nitropyridine-3-carboxamide typically involves multiple steps One common method starts with the nitration of pyridine derivatives to introduce the nitro groupThe final step involves the formation of the carboxamide group through amidation reactions .
Industrial Production Methods
Industrial production methods for this compound may involve the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process often includes steps such as solvent extraction, crystallization, and purification to obtain the final product .
Análisis De Reacciones Químicas
Types of Reactions
2-(Dichloromethyl)-5-nitropyridine-3-carboxamide undergoes various types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The dichloromethyl group can be reduced to a methyl group.
Substitution: The chlorine atoms in the dichloromethyl group can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like hydrogen gas and catalysts such as palladium on carbon for reduction reactions. Oxidizing agents like potassium permanganate are used for oxidation reactions. Substitution reactions often require nucleophiles like sodium hydroxide .
Major Products Formed
The major products formed from these reactions include amino derivatives, methyl derivatives, and various substituted pyridine derivatives .
Aplicaciones Científicas De Investigación
2-(Dichloromethyl)-5-nitropyridine-3-carboxamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of other complex organic molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 2-(Dichloromethyl)-5-nitropyridine-3-carboxamide involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The dichloromethyl group can also participate in reactions that modify the activity of enzymes and other proteins .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds include:
- 2-(Dichloromethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
- 2-(Dichloromethyl)pyrazolo[1,5-a][1,3,5]triazines
- Dichloromethane
Uniqueness
2-(Dichloromethyl)-5-nitropyridine-3-carboxamide is unique due to the combination of its functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for research and industrial applications .
Propiedades
Número CAS |
59290-77-6 |
|---|---|
Fórmula molecular |
C7H5Cl2N3O3 |
Peso molecular |
250.04 g/mol |
Nombre IUPAC |
2-(dichloromethyl)-5-nitropyridine-3-carboxamide |
InChI |
InChI=1S/C7H5Cl2N3O3/c8-6(9)5-4(7(10)13)1-3(2-11-5)12(14)15/h1-2,6H,(H2,10,13) |
Clave InChI |
CMZBLVWNIABVLJ-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C=NC(=C1C(=O)N)C(Cl)Cl)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![5,6-Dimethoxy-2-[(oxan-2-yl)methyl]-2H-indazole](/img/structure/B14619282.png)
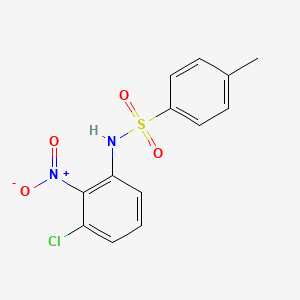
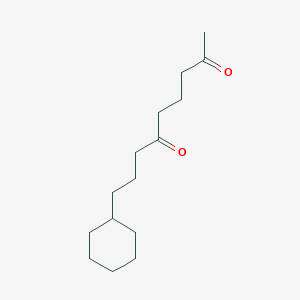
![Carbamic acid, phenyl[(2-propenylamino)carbonyl]-, ethyl ester](/img/structure/B14619309.png)
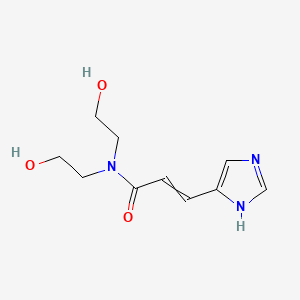

![[3,3'-Bi-1H-phenalene]-1,1'-dione](/img/structure/B14619328.png)
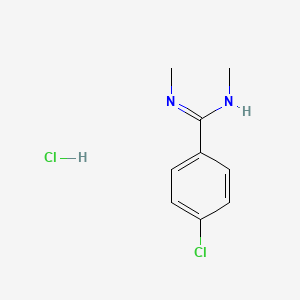

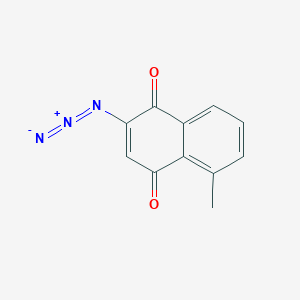
![6-Ethyl-2-[(pyridin-2-yl)methanesulfinyl]-1H-benzimidazole](/img/structure/B14619355.png)
